4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
CAS No.: 175135-85-0
Cat. No.: VC3886677
Molecular Formula: C11H9Cl3N4O
Molecular Weight: 319.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175135-85-0 |
|---|---|
| Molecular Formula | C11H9Cl3N4O |
| Molecular Weight | 319.6 g/mol |
| IUPAC Name | 5-[amino(methyl)amino]-4-chloro-2-(2,4-dichlorophenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-2-6(12)4-7(8)13/h2-5H,15H2,1H3 |
| Standard InChI Key | MWHUVAVXBMFHFD-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C(=O)N(N=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)N |
| Canonical SMILES | CN(C1=C(C(=O)N(N=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)N |
Introduction
4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class. It features a six-membered ring with two nitrogen atoms and multiple chlorine substitutions, along with a hydrazino group. This compound is identified by the CAS number 175135-85-0 and has a molecular formula of C11H9Cl3N4O, with a molecular weight of approximately 319.57 g/mol .
Synthesis and Chemical Reactions
The synthesis of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar pyridazinone derivatives are often synthesized under controlled conditions, such as moderate to high temperatures (50°C to 150°C), to prevent degradation or unwanted side reactions.
Biological Activity and Applications
The biological activity of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is influenced by its structural features, including the hydrazino group and chlorine substitutions. These modifications can enhance binding affinity and specificity towards target proteins, suggesting potential applications in pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume